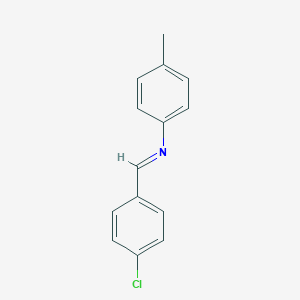

N-(4-Chlorobenzylidene)-p-toluidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWKYIYNFISGNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335522 | |

| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-32-2 | |

| Record name | Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROBENZYLIDENE)-P-TOLUIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Chlorobenzylidene)-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. This compound is formed through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[1] The methodologies and data presented herein are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via a condensation reaction between 4-chlorobenzaldehyde and p-toluidine. The reaction is typically carried out in an alcohol solvent, such as ethanol, and is often facilitated by acid catalysis and the application of heat.[1]

Experimental Protocol: Conventional Synthesis via Reflux

This protocol details a standard laboratory procedure for the synthesis of this compound using the reflux method.

Materials:

-

4-Chlorobenzaldehyde

-

p-Toluidine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 4-chlorobenzaldehyde in absolute ethanol.

-

In a separate beaker, dissolve an equimolar amount of p-toluidine in absolute ethanol.

-

Slowly add the p-toluidine solution to the 4-chlorobenzaldehyde solution while stirring continuously.

-

To this mixture, add a few drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for a period of 2-3 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound.

-

Dry the purified crystals in a vacuum oven or desiccator.

Green Synthesis Approach

In addition to conventional methods, greener synthetic routes have been explored. One such method involves the use of a natural acid catalyst, such as kinnow peel powder, in a solvent-free or minimal-solvent system at room temperature.[2] This approach offers advantages in terms of reduced environmental impact and simplified reaction conditions.[2]

Characterization of this compound

The synthesized this compound is characterized by various spectroscopic and physical methods to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂ClN | [3][4] |

| Molecular Weight | 229.71 g/mol | [5] |

| Appearance | Cream-colored plates or white lamellar crystals | [6] |

| Melting Point | 110-112 °C |

Spectroscopic Data

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1625 | C=N (imine) stretching |

| ~1588 | C=C (aromatic) stretching |

| ~3064 | C-H (aromatic) stretching |

| ~1098 | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Imine Proton | ~8.3-8.5 | Singlet | -CH=N- |

| Aromatic Protons | ~6.8-7.8 | Multiplet | Ar-H |

| Methyl Protons | ~2.4 | Singlet | -CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Imine Carbon | ~160 | -CH=N- |

| Aromatic Carbons | ~120-150 | Ar-C |

| Methyl Carbon | ~21 | -CH₃ |

Mass Spectrometry (MS):

Mass spectrometry confirms the molecular weight of the synthesized compound.

| m/z | Assignment |

| 229 | [M]⁺ (Molecular ion) |

| 228 | [M-H]⁺ |

Experimental and Logical Diagrams

The following diagrams illustrate the synthesis workflow and the logic of structural characterization.

References

- 1. This compound | 15485-32-2 | Benchchem [benchchem.com]

- 2. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C14H12ClN | CID 525683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. ijcrcps.com [ijcrcps.com]

An In-depth Technical Guide to N-(4-Chlorobenzylidene)-p-toluidine: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. This document details its synthesis, spectral characteristics, and potential biological activities, presenting data in a structured format for easy reference and comparison. Experimental protocols for key analytical techniques are also provided to support further research and development.

Core Properties

This compound, a notable imine, is synthesized through the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Its molecular structure, featuring a p-toluidine group linked to a benzylidene group with a chlorine atom at the para-position, imparts distinct electronic and steric characteristics that are of interest in the study of Schiff bases.[1]

Physical and Chemical Data Summary

The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some experimental data is available, many of the listed properties are computed values.

Table 1: General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClN | PubChem[2] |

| Molecular Weight | 229.70 g/mol | PubChem[2] |

| IUPAC Name | 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine | PubChem[2] |

| CAS Number | 15485-32-2 | PubChem[2] |

| XLogP3 | 4.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 12.4 Ų | PubChem[2] |

| Monoisotopic Mass | 229.0658271 Da | PubChem[2] |

Table 2: Calculated Physicochemical Properties

| Property | Value | Source |

| Enthalpy of Formation (Gas) | 184.31 kJ/mol | Cheméo[4] |

| Enthalpy of Vaporization | 60.33 kJ/mol | Cheméo[4] |

| log10(Water Solubility) | -4.50 | Cheméo[4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 4.399 | Cheméo[4] |

| Boiling Point (Normal) | 697.15 K | Cheméo[4] |

| Critical Temperature | 956.60 K | Cheméo[4] |

| Critical Pressure | 2329.27 kPa | Cheméo[4] |

Table 3: Experimental Data

| Property | Value | Source |

| Kovats Retention Index (Standard non-polar) | 2077 | PubChem[2] |

| Melting Point | Not explicitly reported in the searched literature. |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the condensation reaction between 4-chlorobenzaldehyde and p-toluidine.[1] Ethanol is often reported as the solvent of choice for this acid-catalyzed reaction.[1] Green chemistry approaches, such as solvent-free grinding, have also been explored for the synthesis of similar Schiff bases.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for Schiff base synthesis.

Materials:

-

4-chlorobenzaldehyde

-

p-toluidine

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve an equimolar amount of 4-chlorobenzaldehyde in absolute ethanol.

-

In a separate beaker, dissolve an equimolar amount of p-toluidine in a minimal amount of absolute ethanol.

-

Slowly add the p-toluidine solution to the stirring solution of 4-chlorobenzaldehyde in the reaction flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach the reflux condenser and heat the mixture to reflux for 2-3 hours with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound in a desiccator.

-

Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR).

Experimental Protocol: Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to about 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton of the imine group (-N=CH-) is expected to appear as a singlet in the downfield region, typically around δ 8.3–8.5 ppm. The aromatic protons would be observed as a series of multiplets and doublets between δ 6.8–7.8 ppm. The methyl protons of the p-toluidine moiety would appear as a singlet further upfield.[1]

-

¹³C NMR: The carbon of the imine group (C=N) is expected to show a characteristic signal around δ 160 ppm.[1] The aromatic carbons would resonate in the typical range of δ 120-150 ppm. The methyl carbon would appear at a much higher field.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key characteristic absorption band would be for the C=N (imine) stretching vibration, which is typically observed in the range of 1690-1640 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic and methyl groups, and C=C stretching for the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 229, corresponding to its molecular weight.[2]

Biological Activities and Potential Signaling Pathways

While extensive biological data for this compound is not available, Schiff bases as a class of compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Many Schiff bases have demonstrated significant antibacterial and antifungal activities. The mechanism of action is often attributed to the imine group, which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity. However, it is important to note that a study on the closely related compound, N-(4-chlorobenzilidine)-1-phenylethanolamine, reported a lack of antimicrobial activity against the tested microorganisms. Therefore, the antimicrobial potential of this compound would require specific experimental validation.

Anticancer Activity

Several Schiff bases and their metal complexes have been investigated for their anticancer properties.[5] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.

Hypothetical Signaling Pathway for Anticancer Activity:

The following diagram illustrates a plausible signaling pathway through which a Schiff base like this compound might exert its anticancer effects. It is crucial to emphasize that this is a hypothetical pathway based on the known activities of similar compounds and has not been experimentally validated for this compound.

Caption: Hypothetical signaling pathway for the anticancer activity of a Schiff base.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a Schiff base with well-defined, albeit largely computed, physical and chemical properties. Its synthesis is straightforward, following established protocols for imine formation. While specific experimental data on its biological activities and the affected signaling pathways are currently lacking in the public domain, the broader class of Schiff bases demonstrates significant potential in antimicrobial and anticancer applications. This technical guide provides a solid foundation for researchers and professionals in drug development to further investigate the properties and potential therapeutic applications of this and related compounds. Further experimental validation of its biological activity and mechanism of action is warranted.

References

- 1. This compound | 15485-32-2 | Benchchem [benchchem.com]

- 2. This compound | C14H12ClN | CID 525683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Virginia Open Data Portal [data.virginia.gov]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the Schiff base, 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine. While specific experimental data for this compound is limited in publicly available literature, this document compiles known information for structurally related compounds to offer valuable insights for researchers. This guide covers synthetic protocols, characterization methods, and potential biological activities, serving as a foundational resource for further investigation and application in medicinal chemistry and materials science.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, catalysis, and materials science.[1][2] Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[1][3] The compound 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine is a Schiff base derived from the condensation of 4-chlorobenzaldehyde and 4-methylaniline (p-toluidine). The presence of the chloro and methyl substituents on the phenyl rings is expected to influence its electronic properties, stability, and biological activity. Schiff bases derived from 4-chlorobenzaldehyde, in particular, have been investigated for their potential antimicrobial and antifungal properties.[3][4]

Physicochemical Properties

| Property | Value (for 1-(4-chlorophenyl)-N-phenyl-methanimine) | Reference |

| Molecular Formula | C₁₄H₁₂ClN | - |

| Molecular Weight | 229.71 g/mol | - |

| Melting Point | 65.5-66 °C | [5] |

| Boiling Point | 327.0±25.0 °C (Predicted) | [5] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, methanol, DMSO, and DCM.[4] | [4] |

Synthesis

The synthesis of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine is achieved through the condensation reaction of 4-chlorobenzaldehyde and 4-methylaniline.[1]

General Reaction Scheme

Caption: Synthesis of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine.

Experimental Protocol

The following is a detailed experimental protocol adapted from the synthesis of similar Schiff bases.[4]

Materials:

-

4-chlorobenzaldehyde

-

4-methylaniline (p-toluidine)

-

Ethanol

-

Hydrochloric acid (catalyst, optional)

Procedure:

-

Dissolve equimolar amounts of 4-chlorobenzaldehyde and 4-methylaniline in a minimal amount of ethanol in separate flasks.

-

Add the 4-methylaniline solution to the 4-chlorobenzaldehyde solution with constant stirring.

-

A few drops of a suitable acid catalyst (e.g., hydrochloric acid) can be added to the reaction mixture.

-

The mixture is then refluxed with stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The final product is purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

While specific spectra for the title compound are not available, the expected spectral data can be inferred from related structures.

Infrared (IR) Spectroscopy

The IR spectrum of a Schiff base is characterized by the presence of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | 1600 - 1650 |

| Aromatic C-H | 3000 - 3100 |

| C-Cl | 700 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[4] The aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm, and the methyl protons will be observed as a singlet around δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will show a signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm. The aromatic carbons will resonate in the region of δ 120-150 ppm, and the methyl carbon will appear around δ 20-25 ppm.

Mass Spectrometry

The mass spectrum of 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the cleavage of the C-N and C-C bonds adjacent to the imine group.

Potential Biological Activities

Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3][6] Compounds derived from 4-chlorobenzaldehyde have shown notable antibacterial and antifungal activity.[4] It is therefore plausible that 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine could also possess similar biological properties.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for screening the antimicrobial activity of a novel compound.

Caption: Workflow for antimicrobial activity screening.

Conclusion

1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine is a Schiff base with potential applications in various scientific fields, particularly in medicinal chemistry. This technical guide has provided a comprehensive overview of its synthesis, and predicted physicochemical and spectroscopic properties based on the analysis of structurally similar compounds. The detailed experimental protocols and characterization data presented here serve as a valuable resource for researchers and scientists interested in the further exploration and utilization of this compound. Future studies should focus on the experimental determination of its properties and a thorough investigation of its biological activities to unlock its full potential.

References

An In-depth Technical Guide on N-(4-Chlorobenzylidene)-p-toluidine (CAS: 15485-32-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of N-(4-Chlorobenzylidene)-p-toluidine based on available chemical literature and databases. It should be noted that while extensive information on the synthesis and predicted properties of this compound is available, detailed experimental biological studies and specific spectroscopic analyses are not widely reported in the reviewed literature.

Introduction

This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). This particular molecule is synthesized from the condensation of 4-chlorobenzaldehyde and p-toluidine.[1] Its structure, featuring a substituted benzylidene ring linked to a p-toluidine moiety, makes it a subject of interest in various fields of chemical research, including the development of novel therapeutic agents, due to the broad spectrum of biological activities exhibited by many Schiff bases.[1] This guide aims to provide a detailed technical overview of its synthesis, physicochemical properties, and potential for further investigation.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is limited in publicly accessible literature, a combination of computed data and characteristic values for similar compounds allows for a detailed physicochemical and spectroscopic profile.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 15485-32-2 | [2][3] |

| Molecular Formula | C₁₄H₁₂ClN | [2][3] |

| Molecular Weight | 229.70 g/mol | [2][3] |

| IUPAC Name | 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine | [2][3] |

| Calculated LogP | 4.2 | [2][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 12.4 Ų | [2] |

| Kovats Retention Index (Standard non-polar) | 2077 | [2][3] |

Spectroscopic Data (Predicted and Characteristic)

| Spectroscopy | Characteristic Signals |

| ¹H NMR | ~8.3-8.5 ppm (s, 1H, -CH=N-): The singlet for the imine proton is highly characteristic and appears downfield. ~6.8-7.8 ppm (m, 8H, Ar-H): A series of multiplets corresponding to the protons on the two aromatic rings. ~2.3 ppm (s, 3H, -CH₃): A singlet for the methyl group protons on the p-toluidine ring. |

| ¹³C NMR | ~160 ppm (-C=N-): The imine carbon signal is a key indicator of Schiff base formation. ~115-150 ppm (Ar-C): Multiple signals corresponding to the aromatic carbons. ~21 ppm (-CH₃): The signal for the methyl carbon. |

| FT-IR (cm⁻¹) | ~1625-1600 (C=N stretch): A strong absorption band characteristic of the imine group. ~3050-3000 (C-H aromatic stretch): Signals for the aromatic C-H bonds. ~1600, 1500, 1450 (C=C aromatic stretch): Bands associated with the aromatic rings. ~850-800 (C-H out-of-plane bend): Indicative of para-substitution on the aromatic rings. ~750-700 (C-Cl stretch): Absorption due to the carbon-chlorine bond. |

| UV-Vis | ~280-350 nm: Absorption bands in this region are expected due to π → π* and n → π* transitions within the conjugated system of the molecule. |

| Mass Spectrometry (GC-MS) | m/z 229 [M]⁺: The molecular ion peak. m/z 228 [M-H]⁺: A common fragment from the loss of a hydrogen atom. |

Experimental Protocols

The following protocols are based on established methods for the synthesis of similar Schiff bases and are expected to be applicable for the preparation and purification of this compound.[4]

Synthesis of this compound

This procedure details the synthesis via a condensation reaction.

Materials:

-

4-Chlorobenzaldehyde

-

p-Toluidine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.

-

In a separate beaker, dissolve p-toluidine (1 equivalent) in absolute ethanol.

-

Slowly add the p-toluidine solution to the stirring solution of 4-chlorobenzaldehyde at room temperature.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Allow the product to crystallize out of the solution. The process can be aided by cooling in an ice bath.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

This protocol describes the purification of the crude product.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated.

-

If charcoal was added, hot filter the solution to remove it.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals to obtain the purified this compound.

Caption: Purification workflow by recrystallization.

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the broader class of Schiff bases is well-known for a wide range of pharmacological activities. This suggests that the title compound could be a candidate for further biological evaluation.

Potential Antimicrobial Activity

Schiff bases containing halogen substituents and a tolyl moiety have been reported to exhibit antimicrobial properties.[4] The presence of the imine group is often crucial for their biological activity. It is hypothesized that the lipophilicity of the Schiff base, enhanced by the chloro and methyl groups, allows it to more easily penetrate microbial cell membranes. The azomethine nitrogen may also interact with active centers of cellular constituents, leading to the disruption of normal cell processes.

Suggested Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method): [4]

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Prepare agar plates inoculated with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of a defined diameter in the agar plates.

-

Add a specific volume of the compound solution at different concentrations into the wells.

-

Incubate the plates under appropriate conditions for the microorganisms.

-

Measure the diameter of the zone of inhibition around each well.

-

Compare the results with a standard antibiotic and a solvent control.

Potential Cytotoxic and Anticancer Activity

Many Schiff bases have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary but often involves the induction of apoptosis, inhibition of cell proliferation, or interference with key cellular signaling pathways. The planar structure of many Schiff bases allows for potential intercalation with DNA.

Suggested Experimental Protocol for Cytotoxicity Screening (MTT Assay):

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate.

-

Treat the cells with various concentrations of this compound dissolved in a suitable solvent.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells will reduce the MTT to formazan, which can be solubilized.

-

Measure the absorbance of the formazan solution using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a readily synthesizable Schiff base with physicochemical properties that suggest potential for biological activity. The lack of extensive experimental data in the current literature presents a clear opportunity for further research. Future studies should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra to serve as a reference for future research.

-

Single Crystal X-ray Diffraction: Determining the precise three-dimensional structure of the molecule to understand its conformation and intermolecular interactions.[1]

-

Comprehensive Biological Screening: Systematically evaluating its antimicrobial activity against a broad panel of bacteria and fungi, as well as its cytotoxic effects on various cancer cell lines.

-

Mechanism of Action Studies: If significant biological activity is observed, further investigations into the underlying molecular mechanisms and potential cellular targets would be warranted.

This technical guide provides a foundational understanding of this compound and a framework for its further exploration as a potentially valuable molecule in medicinal chemistry and drug development.

References

An In-depth Technical Guide on the Molecular Structure of N-(4-Chlorobenzylidene)-p-toluidine

This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of N-(4-Chlorobenzylidene)-p-toluidine. It is intended for researchers, scientists, and drug development professionals interested in the chemical and physical properties of this Schiff base.

Molecular Structure and Identification

This compound, a Schiff base formed from the condensation of 4-chlorobenzaldehyde and p-toluidine, possesses a molecular structure characterized by a central imine (C=N) bond connecting a 4-chlorobenzylidene group and a p-toluidine moiety.[1] This compound is also known by its IUPAC name, 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine.[2]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(4-chlorophenyl)-N-(4-methylphenyl)methanimine[2] |

| Chemical Formula | C₁₄H₁₂ClN[3] |

| Molecular Weight | 229.71 g/mol |

| CAS Number | 15485-32-2[2] |

| SMILES String | CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |

| InChI Key | PIWKYIYNFISGNT-UHFFFAOYSA-N[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 4-chlorobenzaldehyde and p-toluidine.[1] Several methods have been reported, including conventional heating under reflux and microwave-assisted synthesis.

Experimental Protocol: Reflux Method

This protocol describes a common method for the synthesis of Schiff bases.

Materials:

-

4-chlorobenzaldehyde

-

p-toluidine

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Filtration apparatus

Procedure:

-

Dissolve equimolar quantities of 4-chlorobenzaldehyde and p-toluidine in a minimal amount of ethanol in a round bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete (typically after a few hours), the mixture is cooled to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

The crude product is washed with cold ethanol to remove any unreacted starting materials.

-

The final product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of this compound.[4]

Structural and Spectroscopic Data

Crystallographic Data

As of the latest literature search, a single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, precise experimental bond lengths and angles are not available. Theoretical calculations and data from similar Schiff bases suggest a non-planar conformation with the two aromatic rings twisted relative to each other.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound.

Table 2: Spectroscopic Data

| Technique | Feature | Characteristic Value/Range |

| ¹H NMR | Imine proton (-CH=N-) | δ 8.3-8.5 ppm (singlet)[1] |

| Aromatic protons | δ 6.8-7.8 ppm (multiplets)[1] | |

| Methyl protons (-CH₃) | ~δ 2.4 ppm (singlet) | |

| ¹³C NMR | Imine carbon (-CH=N-) | ~δ 160 ppm[1] |

| Aromatic carbons | δ 120-150 ppm | |

| Methyl carbon (-CH₃) | ~δ 21 ppm | |

| IR Spectroscopy | Imine (C=N) stretch | ~1625 cm⁻¹ |

| C-Cl stretch | ~750 cm⁻¹ |

Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). The IR frequencies are in wavenumbers (cm⁻¹). These are typical values and may vary slightly depending on the solvent and experimental conditions.

Biological Activity and Potential Applications

Schiff bases are a class of compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[5] The biological activity is often attributed to the presence of the imine group.

While specific studies on the signaling pathways affected by this compound are limited, research on structurally related compounds and the parent amine, p-toluidine, provides some insights. For instance, p-toluidine has been shown to induce hepatic toxicity and transcriptomic alterations in rats, including the activation of the Nrf2 pathway, which is involved in the response to oxidative stress.[6][7]

Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound. Its structural features make it a candidate for investigation in drug discovery programs, particularly in the development of new antimicrobial or anticancer agents. The presence of a chlorine atom on the benzylidene ring can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity.

References

- 1. This compound | 15485-32-2 | Benchchem [benchchem.com]

- 2. This compound | C14H12ClN | CID 525683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. mdpi.com [mdpi.com]

- 6. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(4-Chlorobenzylidene)-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. The information detailed below includes key data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in a structured format for ease of reference and comparison. This document also outlines the experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is synthesized via a condensation reaction between 4-chlorobenzaldehyde and p-toluidine.[1] The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be catalyzed by a few drops of acid.

Caption: Synthesis of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while characteristic spectral features are well-established for Schiff bases of this type, specific experimental data for this compound is limited in publicly available literature. The data presented is a combination of reported values and typical ranges for analogous structures.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1625 | C=N (Imine) Stretch | Strong |

| ~1600, ~1500, ~1450 | C=C (Aromatic) Stretch | Medium-Strong |

| ~3050 | C-H (Aromatic) Stretch | Medium |

| ~2920 | C-H (Methyl) Stretch | Medium |

| ~1090 | C-Cl Stretch | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3 | Singlet | -CH=N- (Imine proton) |

| ~7.8 - 7.2 | Multiplet | Aromatic protons |

| ~2.4 | Singlet | -CH₃ (Methyl protons) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | -CH=N- (Imine carbon) |

| ~150 - 120 | Aromatic carbons |

| ~21 | -CH₃ (Methyl carbon) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| Ethanol | ~280 | Not Reported | π → π* transition |

| Ethanol | ~350 | Not Reported | n → π* transition |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis

-

Reactant Preparation: Equimolar amounts of 4-chlorobenzaldehyde and p-toluidine are dissolved in a minimal amount of absolute ethanol in separate flasks.

-

Reaction: The p-toluidine solution is added dropwise to the 4-chlorobenzaldehyde solution with constant stirring. A few drops of glacial acetic acid are added as a catalyst.

-

Reflux: The reaction mixture is refluxed for 2-3 hours.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be recrystallized from ethanol to obtain pure this compound.

Spectroscopic Analysis Workflow

Caption: Spectroscopic analysis workflow.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is employed.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A UV-Vis spectrophotometer is used.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

References

Preliminary Biological Screening of N-(4-Chlorobenzylidene)-p-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorobenzylidene)-p-toluidine is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. Schiff bases are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the preliminary biological screening of this compound, covering its synthesis, and exploring its potential antimicrobial, antifungal, antioxidant, and anticancer properties based on available literature for the compound and its structural analogs. This document details relevant experimental protocols and discusses potential signaling pathways, offering a foundational resource for researchers in the field.

Introduction

Schiff bases, including this compound, are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine or azomethine group is a key structural feature that contributes to their diverse biological activities. The presence of the chloro and methyl substituents on the aromatic rings of this compound is expected to influence its lipophilicity and electronic properties, which in turn can modulate its biological efficacy. This guide summarizes the current understanding of the biological potential of this compound and provides methodologies for its further investigation.

Synthesis and Characterization

This compound is synthesized via the condensation of p-toluidine and 4-chlorobenzaldehyde.[1]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

-

Reactant Preparation: Equimolar amounts of p-toluidine and 4-chlorobenzaldehyde are dissolved in a suitable solvent, typically ethanol.

-

Reaction: The mixture is refluxed for a period of 2-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the Schiff base.

-

Purification: The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Biological Screening

While specific quantitative data for the biological activities of this compound are not extensively available in the public domain, studies on structurally similar Schiff bases provide valuable insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Schiff bases are widely recognized for their antimicrobial properties. A study on the closely related compound, (E)-N-(4-chlorobenzylidene) aniline, which lacks the methyl group of the target compound, demonstrated broad-spectrum antifungal and antibacterial activity.[1] This suggests that this compound is also likely to possess antimicrobial properties.

Table 1: Antimicrobial and Antifungal Screening Data for a Structurally Related Schiff Base

| Compound | Microorganism | Activity | Reference |

| (E)-N-(4-chlorobenzylidene) aniline | Staphylococcus aureus | Active | [1] |

| Escherichia coli | Active | [1] | |

| Candida albicans | Active | [1] | |

| Aspergillus niger | Active | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

-

Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). Place the discs on the inoculated agar surface.

-

Controls: Use a solvent-only disc as a negative control and a disc with a standard antibiotic/antifungal agent as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition around each disc. A larger zone diameter indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Screening

References

An In-Depth Technical Guide to the Solubility of N-(4-Chlorobenzylidene)-p-toluidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the Schiff base, N-(4-Chlorobenzylidene)-p-toluidine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information based on available data for the compound and its structural analogs. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data.

Introduction to this compound

This compound is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In this case, this compound is formed from the reaction of 4-chlorobenzaldehyde and p-toluidine. Schiff bases and their derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and catalysis, owing to their diverse biological activities and coordination chemistry. Understanding the solubility of these compounds is a critical first step in their application and development, particularly in drug discovery and formulation where bioavailability is paramount.

Solubility Profile

Precise, quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the available scientific literature. However, based on the general solubility of Schiff bases and the qualitative data for structurally similar compounds, a general solubility profile can be inferred.

Table 1: Qualitative and Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature.

| Solvent | Polarity Index | Solubility |

| Water | 10.2 | Insoluble[1] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble[1][2] |

| Dimethylformamide (DMF) | 6.4 | Soluble[1][2] |

| Methanol | 5.1 | Slightly Soluble to Soluble[1][3][4] |

| Ethanol | 4.3 | Slightly Soluble to Soluble[1][3][4] |

| Acetone | 4.3 | Soluble[1] |

| Chloroform | 4.1 | Soluble[1][4] |

| Diethyl Ether | 2.8 | Soluble[4][5] |

| Toluene | 2.4 | Likely Soluble |

| n-Hexane | 0.1 | Insoluble[1] |

Note: The solubility classifications are based on qualitative descriptions found in the literature for this and similar Schiff bases. "Soluble" indicates that the compound is likely to dissolve to a significant extent, while "Slightly Soluble" suggests a lower but still measurable solubility. "Insoluble" indicates negligible dissolution.

The structural analog, N-benzylideneaniline, is reported to be soluble in ethanol, diethyl ether, chloroform, and acetic anhydride, and insoluble in water[3][4][5]. This aligns with the expected behavior of this compound, which possesses a similar aromatic and imine structure, suggesting it will be soluble in moderately polar to nonpolar organic solvents and insoluble in highly polar solvents like water.

Experimental Protocols for Solubility Determination

To obtain precise and quantitative solubility data for this compound, standardized experimental methods must be employed. The following are two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method workflow for solubility determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-pore filter (e.g., 0.45 µm PTFE filter) to ensure that no solid particles are transferred.

-

-

Quantification of Dissolved Solute:

-

Transfer a precise volume (e.g., 2 mL) of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but well below the melting or decomposition point of this compound.

-

Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is obtained, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final constant weight of the dish and solute minus the initial weight of the empty dish.

-

The solubility can then be calculated in the desired units, such as grams per 100 mL of solvent.

-

UV-Vis Spectrophotometry Method

This method is particularly useful for compounds that have a strong chromophore and absorb ultraviolet or visible light. It relies on the relationship between absorbance and concentration as described by the Beer-Lambert Law.

Experimental Workflow for UV-Vis Spectrophotometry Solubility Determination

Caption: UV-Vis spectrophotometry workflow for solubility determination.

Detailed Protocol:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

Perform serial dilutions of the stock solution to obtain a series of standard solutions with decreasing, known concentrations.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in the specific solvent by scanning the UV-Vis spectrum of one of the standard solutions.

-

Measure the absorbance of each standard solution at this λmax.

-

Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as for the gravimetric method.

-

After filtration, take a precise volume of the clear filtrate and dilute it with a known volume of the solvent. The dilution factor should be chosen so that the absorbance of the diluted solution falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted solution from its absorbance.

-

Multiply the concentration of the diluted solution by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion

References

Understanding the Imine Bond in Schiff Base Derivatives: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core.

Introduction

Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of an imine or azomethine group (-C=N-).[1][2][3] These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[1][3][4][5] The carbon-nitrogen double bond of the imine group is the reactive center that imparts a wide range of unique chemical and biological properties to these molecules.[6] Consequently, Schiff bases and their derivatives, particularly their metal complexes, have garnered significant attention in diverse fields, including medicinal chemistry, catalysis, materials science, and analytical chemistry.[3][4][7][8][9] Their applications range from the development of novel therapeutic agents with antibacterial, antifungal, and anticancer properties to their use as versatile catalysts in organic synthesis.[6][10][11][12][13][14] This guide provides an in-depth examination of the imine bond, focusing on its structure, reactivity, characterization, and the experimental protocols relevant to its study.

The Core of Reactivity: The Imine (C=N) Bond

The functionality of Schiff bases is dictated by the electronic structure and inherent reactivity of the imine bond.

Electronic Structure

The imine functional group consists of a carbon atom double-bonded to a nitrogen atom. Both the carbon and nitrogen atoms are sp² hybridized. The C=N double bond is composed of one strong sigma (σ) bond and one weaker pi (π) bond. The nitrogen atom also possesses a lone pair of electrons residing in an sp² hybrid orbital.[7] This non-bonding electron pair makes the imine nitrogen a nucleophilic and basic center, allowing it to coordinate with metal ions to form stable complexes.[7][8] The carbon atom of the imine bond is electrophilic and thus susceptible to nucleophilic attack.[6] The stability of the imine bond is often enhanced when it is part of a conjugated system, for example, when the groups attached to the C=N bond are aromatic.[2][15]

Reactivity and Key Reactions

Formation: The synthesis of a Schiff base is a reversible reaction that proceeds via a nucleophilic addition of a primary amine to the carbonyl group of an aldehyde or ketone.[1][5] This is followed by the elimination of a water molecule from the unstable carbinolamine intermediate.[1][2][5] The reaction is typically catalyzed by either an acid or a base.[2] While acid catalysis facilitates the dehydration step, which is often rate-determining, excessively high acid concentrations can protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step.[2]

Hydrolysis: As the formation is reversible, imines can be hydrolyzed back to their corresponding primary amines and carbonyl compounds in the presence of aqueous acid.[2][16] The mechanism is the microscopic reverse of the formation process, initiated by the protonation of the imine nitrogen, which activates the imine carbon for nucleophilic attack by water.[16] The stability of Schiff bases in aqueous environments varies, with many being susceptible to hydrolysis, a property that can be relevant in biological systems.[1][17]

Data Presentation: Spectroscopic and Structural Characterization

The unambiguous identification of the imine bond is crucial and is achieved through various spectroscopic and analytical techniques. The following tables summarize the characteristic data for the C=N group.

Table 1: Spectroscopic Signatures of the Imine Bond

| Technique | Parameter | Typical Range/Value | Notes |

| Infrared (IR) Spectroscopy | ν(C=N) Stretch | 1660 - 1600 cm⁻¹ | A strong to medium intensity band. Its position is influenced by conjugation and substitution. |

| ¹H NMR Spectroscopy | δ(-CH=N-) | 8.0 - 9.0 ppm | The azomethine proton appears as a singlet in the downfield region of the spectrum. |

| ¹³C NMR Spectroscopy | δ(C=N) | 155 - 175 ppm | The chemical shift of the imine carbon is highly characteristic and distinct from carbonyl carbons. |

| UV-Vis Spectroscopy | λmax | 250 - 450 nm | Corresponds to π → π* and n → π* electronic transitions of the C=N chromophore. The exact wavelength depends on the solvent and molecular structure.[18][19] |

Table 2: Structural Parameters of the Imine Bond from X-ray Crystallography

| Parameter | Typical Value | Notes |

| C=N Bond Length | 1.27 - 1.30 Å | Shorter than a C-N single bond (~1.47 Å) but slightly longer than a C=C double bond (~1.34 Å). The exact length can be influenced by the electronic nature of the substituents. |

| C-C=N Bond Angle | ~120° | Consistent with the sp² hybridization of the imine carbon. |

| C=N-C Bond Angle | ~120° | Consistent with the sp² hybridization of the imine nitrogen. |

Note: The values presented are typical and can vary based on the specific molecular structure and crystal packing forces.[20][21]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental for the synthesis and characterization of Schiff base derivatives.

General Protocol for Schiff Base Synthesis (Reflux Condensation)

This protocol describes a common method for synthesizing a Schiff base from an aromatic aldehyde and a primary amine.

-

Reactant Preparation: Dissolve the aromatic aldehyde (1.0 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]

-

Amine Addition: In a separate container, dissolve the primary amine (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirring aldehyde solution at room temperature.[22]

-

Catalysis (Optional): Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the dehydration step.[23]

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period ranging from 1 to 8 hours.[22][24] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.[23]

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.[23]

-

Drying: Air-dry the purified product or dry it in a vacuum oven.

-

Characterization: Determine the yield and melting point. Confirm the structure of the synthesized Schiff base using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR) as detailed in Table 1.[3][23]

Protocol for Spectroscopic Characterization

-

FTIR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, for soluble samples, cast a thin film on a salt plate (e.g., NaCl) from a volatile solvent or run as a solution in a suitable IR-transparent solvent.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, and identify the characteristic C=N stretching vibration.[3]

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Dissolve a small amount of the sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Identify the chemical shifts corresponding to the azomethine proton and the imine carbon.[3]

-

-

X-ray Crystallography:

-

Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software to determine bond lengths, bond angles, and overall molecular geometry.[21]

-

Mandatory Visualizations

The following diagrams illustrate key mechanisms and workflows related to the study of Schiff bases.

Caption: Mechanism of Schiff Base Formation.

Caption: Mechanism of Acid-Catalyzed Imine Hydrolysis.

Caption: General Experimental Workflow.

References

- 1. iosrjournals.org [iosrjournals.org]

- 2. wjpsonline.com [wjpsonline.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 10. tandfonline.com [tandfonline.com]

- 11. jocpr.com [jocpr.com]

- 12. Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 13. researchgate.net [researchgate.net]

- 14. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]

- 15. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijnrd.org [ijnrd.org]

- 20. Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base [mdpi.com]

- 22. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ionicviper.org [ionicviper.org]

- 24. mdpi.com [mdpi.com]

A Technical Guide to the Crystal Structure Analysis of Substituted Benzylidene-Toluidines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of substituted benzylidene-toluidines, a class of Schiff bases with significant interest in medicinal and materials chemistry. This document details the synthesis, crystallographic analysis, and structure-activity relationships of these compounds, presenting data in a clear, comparative format to aid in research and development.

Introduction

Substituted benzylidene-toluidines are a class of organic compounds characterized by a central imine (-C=N-) functional group connecting a substituted benzylidene ring and a toluidine moiety. These Schiff bases are known for their diverse biological activities, including antimicrobial, antifungal, and potential as enzyme inhibitors, making them attractive scaffolds for drug design.[1][2] Their structural versatility, arising from the ease of introducing various substituents on both aromatic rings, allows for the fine-tuning of their physicochemical and biological properties. Understanding the precise three-dimensional arrangement of atoms within their crystal lattice is paramount for elucidating structure-activity relationships (SAR) and rationally designing new derivatives with enhanced efficacy.

This guide summarizes key crystallographic data, provides detailed experimental protocols for their synthesis and analysis, and visualizes the logical workflow and structure-property relationships.

Synthesis of Substituted Benzylidene-Toluidines

The synthesis of substituted benzylidene-toluidines is typically achieved through a condensation reaction between a substituted benzaldehyde and p-toluidine.

General Experimental Protocol for Synthesis

A common and efficient method for the synthesis of these Schiff bases involves the following steps:

-

Reactant Preparation: Equimolar amounts of the desired substituted benzaldehyde and p-toluidine are dissolved in a suitable solvent, typically ethanol or methanol.

-

Reaction: The mixture is refluxed for a period of 2 to 4 hours. A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which often results in the precipitation of the solid product.

-

Purification: The crude product is collected by filtration, washed with cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).[3]

The following diagram illustrates the general workflow for the synthesis and characterization of substituted benzylidene-toluidines.

Caption: Workflow from synthesis to structural characterization.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in substituted benzylidene-toluidines. This technique provides valuable data on unit cell parameters, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction

A typical procedure for the crystallographic analysis of these compounds is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Analysis: The final refined structure provides detailed information on atomic coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.

Tabulated Crystallographic Data

The following tables summarize the crystallographic data for a selection of substituted benzylidene-toluidines, allowing for a comparative analysis of the effects of different substituents on the crystal packing and molecular geometry.

Table 1: Crystallographic Data for Substituted Benzylidene-Toluidines

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-(3-Nitrobenzylidene)-p-toluidine | C₁₄H₁₂N₂O₂ | Orthorhombic | Pca2₁ | 13.413(2) | 13.115(2) | 7.104(1) | 90 | 1249.7(3) | 4 |

| N-(4-Chlorobenzylidene)-p-toluidine | C₁₄H₁₂ClN | Monoclinic | P2₁/c | 9.852(1) | 16.268(2) | 9.512(1) | 119.90(1) | 1321.4(3) | 4 |

| N-(4-Methylbenzylidene)-p-toluidine | C₁₅H₁₅N | Monoclinic | P2₁/n | 10.981(2) | 7.813(2) | 14.223(3) | 108.83(3) | 1154.5(4) | 4 |

| N-(4-Methoxybenzylidene)-p-toluidine | C₁₅H₁₅NO | Orthorhombic | P2₁2₁2₁ | 7.542(2) | 11.283(3) | 14.534(4) | 90 | 1236.1(5) | 4 |

Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles

| Compound | C=N (Å) | N-C(toluidine) (Å) | C-C(benzylidene) (Å) | C-N-C (°) | Dihedral Angle (°)* |

| N-(3-Nitrobenzylidene)-p-toluidine | 1.272(3) | 1.425(3) | 1.453(4) | 121.5(2) | 32.1(2) |

| This compound | 1.275(2) | 1.428(2) | 1.450(3) | 120.9(2) | 46.01(6) |

| N-(4-Methylbenzylidene)-p-toluidine | 1.281(2) | 1.421(2) | 1.455(2) | 121.8(1) | 9.30(6) |

| N-(4-Methoxybenzylidene)-p-toluidine | 1.283(3) | 1.420(3) | 1.456(3) | 121.3(2) | 9.30(6) |

*Dihedral angle between the benzylidene and toluidine rings.

Structure-Activity Relationships (SAR)

The biological activity of substituted benzylidene-toluidines is highly dependent on the nature and position of the substituents on the aromatic rings. Crystal structure analysis provides the empirical data needed to build and validate SAR models.

Influence of Substituents on Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies on related Schiff bases have shown that certain molecular descriptors, influenced by substituents, are correlated with antimicrobial activity.[4] For instance, electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene ring can enhance antibacterial activity.[4] Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may modulate activity differently.

The following diagram illustrates a conceptual structure-activity relationship for the antimicrobial properties of these compounds.

Caption: Influence of substituents on antimicrobial activity.

Conclusion

The crystal structure analysis of substituted benzylidene-toluidines provides invaluable insights into their molecular architecture and intermolecular interactions. This information is crucial for understanding their chemical behavior and biological activities. The systematic collection and comparison of crystallographic data, coupled with detailed experimental protocols, serve as a foundational resource for researchers in the fields of medicinal chemistry and materials science. By elucidating the structure-activity relationships, this guide aims to facilitate the rational design and development of novel substituted benzylidene-toluidine derivatives with tailored properties for various applications, particularly in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzylideneaniline | C13H11N | CID 10858 - PubChem [pubchem.ncbi.nlm.nih.gov]